molecular formula C8H5NO6 B027452 3-Nitrophthalic acid CAS No. 603-11-2

3-Nitrophthalic acid

Cat. No.: B027452
CAS No.: 603-11-2
M. Wt: 211.13 g/mol
InChI Key: KFIRODWJCYBBHY-UHFFFAOYSA-N
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Description

3-Nitrophthalic acid is an organic chemical compound with the molecular formula C₈H₅NO₆. It belongs to the family of phthalic acids and is well-known for its nonlinear optical characteristics. This compound is often used in various scientific and industrial applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

    Nitration of Phthalic Anhydride: One common method involves the nitration of phthalic anhydride using fuming nitric acid in the presence of sulfuric acid.

    Oxidation of 1-Nitronaphthalene: Another method involves the catalytic oxidation of 1-nitronaphthalene using γ-alumina supported ceria (IV) as a catalyst.

Industrial Production Methods:

    Nitration and Hydrolysis: Industrially, this compound can be produced by nitrating phthalic anhydride followed by hydrolysis.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

3-Nitrophthalic acid primarily acts as a ligand and forms complexes with rare-earth elements . These complexes are the primary targets of this compound. Rare-earth elements play a crucial role in various biochemical processes, and their complexes with this compound can influence these processes.

Mode of Action

The interaction of this compound with its targets involves the formation of complexes with rare-earth elements

Biochemical Pathways

Given its role as a ligand for rare-earth elements, it can be inferred that it may influence the pathways where these elements play a role .

Pharmacokinetics

It is known to be soluble in water , which suggests that it could have good bioavailability

Result of Action

As it forms complexes with rare-earth elements, it can be speculated that it may influence the functions of these elements at the molecular and cellular levels .

Action Environment

As a degradation product of isoxaben herbicide , its presence and action may be influenced by factors such as pH, temperature, and the presence of other chemicals.

Safety and Hazards

3-Nitrophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and may cause respiratory irritation . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Good quality single crystals of 3-nitrophthalic acid were grown, and the single-crystal X-ray diffraction study revealed that 3NTA is crystallized in a monoclinic system, space group P2 1 /n . This suggests potential applications in photonics, including optical limiting, frequency conversion, and nonlinear imaging .

Comparison with Similar Compounds

Comparison: 3-Nitrophthalic acid is unique due to its high third-order nonlinear optical susceptibility, making it particularly valuable in optical applications. Its ability to form complexes with rare-earth elements also sets it apart from other similar compounds .

Properties

IUPAC Name

3-nitrophthalic acid
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InChI

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
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InChI Key

KFIRODWJCYBBHY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O
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Molecular Formula

C8H5NO6
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DSSTOX Substance ID

DTXSID9060528
Record name 3-Nitrophthalic acid
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Molecular Weight

211.13 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 3-Nitrophthalic acid
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Vapor Pressure

0.00000018 [mmHg]
Record name 3-Nitrophthalic acid
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CAS No.

603-11-2
Record name 3-Nitrophthalic acid
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Synthesis routes and methods I

Procedure details

100 parts by weight and 150 parts by weight 99% by weight concentrated nitric acid are each added to a reaction vessel and brought to a temperature of 70° C. To each solution is added 10 parts by weight phthalic acid. Nitration is allowed to continue at 70° C. for three hours and produces yields of greater than 90% of theoretical yield consisting essentially of a mixture of 3- and 4- nitrophthalic acid. Table 1 shows the make-up of the reaction product mix in mole percent. The mole ratio of 4- to 3- nitrophthalic acid formed was approximately 1.1:1.
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Synthesis routes and methods II

Procedure details

3-Chlorophthalic anhydride can also be prepared from 3-nitrophthalic anhydride by replacement of the nitro group by chlorine. The 3-nitrophthalic anhydride needed for this is prepared in three process steps by nitration of phthalic anhydride in moderate yield, by isomer separation of the nitrophthalic acids formed, by fractional crystallization and by conversion to the anhydride of the 3-nitrophthalic acid obtained (M. S. Newman, P. G. Scheurer, J. Am. Chem. Soc. 78 (1956), 5005; Organic Syntheses, Coil. Vol. 1 (1932), 399-401). This multistage and complicated route, which additionally gives poor yields, is not very suitable for industrial use.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 3-Nitrophthalic acid is C8H5NO6 and its molecular weight is 211.13 g/mol. []

A: this compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and X-ray diffraction. IR spectroscopy helps identify functional groups like carboxyl (-COOH) and nitro (-NO2) groups. [, , , ] UV-Vis spectroscopy provides information about electronic transitions within the molecule. [, ] X-ray diffraction can be used to determine the crystal structure of the compound. [, , , , , ]

A: The stability of this compound depends on the specific conditions. Research indicates it can undergo decarboxylation under hydrothermal conditions, transforming into 3-nitrobenzoic acid. []

A: While not a catalyst itself, this compound is used as a precursor for synthesizing metal-organic frameworks (MOFs) that can exhibit catalytic properties. [, , , ] For instance, a cobalt(II) coordination polymer incorporating this compound demonstrated catalytic activity in the degradation of Congo red dye in a Fenton-like process. []

A: this compound can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) [, ], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and elemental analysis. [, , , ]

A: Research suggests that this compound can be degraded by microbial activity in soil, with this compound and 4-methoxyphenol identified as degradation products. []

A: Studies have measured the solubility of this compound in various solvents, including water, methyl acetate, ethyl acetate, butyl acetate, ethyl formate, tetrahydrofuran, acetone, and 1,4-dioxane. []

A: Early research on this compound focused on its synthesis and basic properties. More recently, its use as a building block for metal-organic frameworks has gained significant attention. A notable milestone was the discovery of its ability to form diverse and complex structures with different metal ions, paving the way for potential applications in catalysis, sensing, and other areas. [, , ]

A: Research on this compound bridges chemistry, materials science, and potentially environmental science. For example, understanding its biodegradation pathways can provide insights for developing sustainable methods to mitigate its environmental impact. [] Furthermore, its use in creating MOFs with specific properties could lead to innovations in areas such as catalysis and sensing. []

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